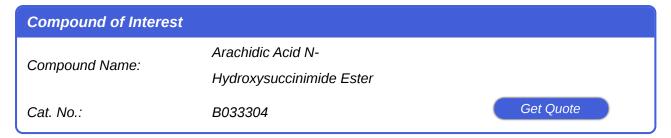


An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and applications of Arachidic Acid N-Hydroxysuccinimide (NHS) Ester, a pivotal reagent in bioconjugation and lipid-based drug delivery systems.

Core Molecular and Chemical Properties

Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound that features a saturated 20-carbon fatty acid chain (arachidic acid) linked to a highly reactive N-hydroxysuccinimide ester group.[1][2][3] This unique structure imparts both lipophilic characteristics, due to the long hydrocarbon tail, and the ability to efficiently conjugate with amine-containing molecules.[1] The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) icosanoate.[1][4]

Below is a summary of its key quantitative data:



Property	Value
Molecular Formula	C24H43NO4
Molecular Weight	409.6 g/mol
CAS Number	69888-87-5
Melting Point	95-97°C
Boiling Point (Predicted)	312.4±37.0°C
Density (Predicted)	1.410±0.06 g/cm ³
Polar Surface Area	63.68 Ų
LogP	6.57 - 6.64
Recommended Storage	-20°C

Sources:[1][2][4][5]

Experimental Protocols

A primary application of Arachidic Acid NHS Ester is the covalent labeling of proteins, peptides, and other biomolecules containing primary amines.[2][3] This is achieved through the reaction of the NHS ester with the amine group, forming a stable amide bond.

Typical Synthesis of Arachidic Acid N-Hydroxysuccinimide Ester

The synthesis of this compound is commonly achieved through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide.[1][4]

· Reagents:

- Arachidic acid (1 equivalent)
- N-hydroxysuccinimide (NHS) (1.1 equivalents)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.15 equivalents)

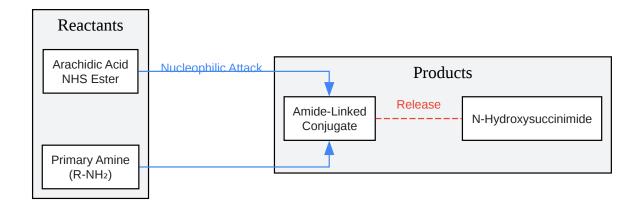


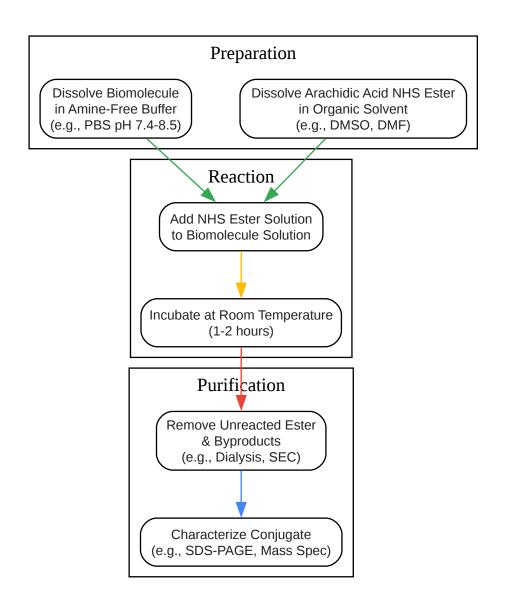
- Anhydrous dichloromethane (CH₂Cl₂)
- Procedure:
 - Dissolve the arachidic acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL).
 - To this solution, add N-hydroxysuccinimide (1.1 mmol) and EDC·HCl (1.15 mmol).
 - Stir the reaction mixture at room temperature for approximately 2 hours.[1]
 - Monitor the reaction progress by thin-layer chromatography.
 - Upon completion, the reaction mixture can be purified, for example, by recrystallization.[6]

Reaction Mechanism and Workflow

The fundamental reaction chemistry of Arachidic Acid NHS Ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] This reaction is typically performed under mild alkaline conditions (pH 7.4–8.7).[1]







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- To cite this document: BenchChem. [An In-depth Technical Guide to Arachidic Acid N-Hydroxysuccinimide Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033304#arachidic-acid-n-hydroxysuccinimide-ester-molecular-weight-and-formula]

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